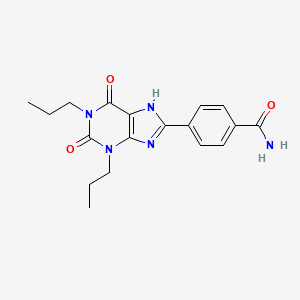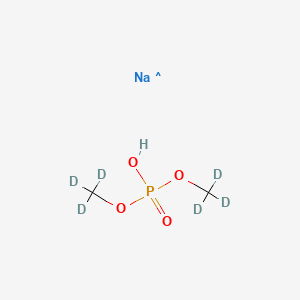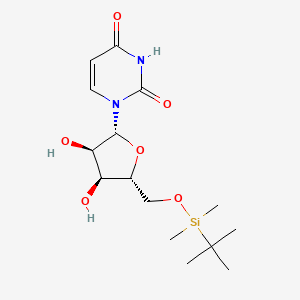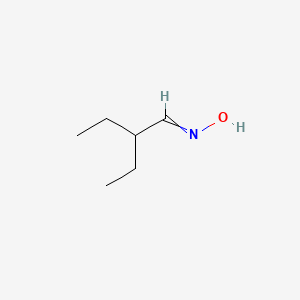![molecular formula C5H4S6 B14080570 1,3-Dithiolo[4,5-f][1,3,5]trithiepin-2-thione CAS No. 102567-30-6](/img/structure/B14080570.png)
1,3-Dithiolo[4,5-f][1,3,5]trithiepin-2-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dithiolo[4,5-f][1,3,5]trithiepin-2-thione is a unique organic compound characterized by its intricate structure, which includes a five-membered ring, a seven-membered ring, and a ten-membered ring. This compound is notable for its multiple sulfur atoms, which contribute to its distinctive chemical properties .
Vorbereitungsmethoden
The synthesis of 1,3-Dithiolo[4,5-f][1,3,5]trithiepin-2-thione typically involves the reaction of 1,3-dithiole-2,4,5-trithione with various alkenes such as ethylene, propylene, and trans-2-butene. These reactions are conducted under specific conditions to ensure the formation of the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
1,3-Dithiolo[4,5-f][1,3,5]trithiepin-2-thione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride, resulting in the formation of thiols.
Substitution: Substitution reactions can occur at the sulfur atoms, often using nucleophiles like amines or alcohols.
The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
1,3-Dithiolo[4,5-f][1,3,5]trithiepin-2-thione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Wirkmechanismus
The mechanism of action of 1,3-Dithiolo[4,5-f][1,3,5]trithiepin-2-thione involves its interaction with molecular targets through its sulfur atoms. These interactions can lead to the formation of covalent bonds with target molecules, affecting their function and activity. The pathways involved in these interactions are complex and depend on the specific context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
1,3-Dithiolo[4,5-f][1,3,5]trithiepin-2-thione can be compared to other sulfur-containing heterocycles, such as:
- 4,5-Ethylenedithio-1,3-dithiole-2-thione
- 4,5-(Methyl)ethylenedithio-1,3-dithiole-2-thione
- 4,5-(Dimethyl)ethylenedithio-1,3-dithiole-2-thione
These compounds share similar structural features but differ in their specific substituents and ring sizes, which can influence their chemical properties and reactivity .
Eigenschaften
CAS-Nummer |
102567-30-6 |
|---|---|
Molekularformel |
C5H4S6 |
Molekulargewicht |
256.5 g/mol |
IUPAC-Name |
[1,3]dithiolo[4,5-f][1,3,5]trithiepine-2-thione |
InChI |
InChI=1S/C5H4S6/c6-5-10-3-4(11-5)9-2-7-1-8-3/h1-2H2 |
InChI-Schlüssel |
FNJMUDIOIVOUGJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1SCSC2=C(S1)SC(=S)S2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3AS,8aR)-2-(5,6,7,8-tetrahydroquinolin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole](/img/structure/B14080497.png)













